5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-pyrrolo[2,3-b]pyridine
CAS No.: 1259279-57-6
Cat. No.: VC2949888
Molecular Formula: C20H22BFN2O4S
Molecular Weight: 416.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1259279-57-6 |
|---|---|
| Molecular Formula | C20H22BFN2O4S |
| Molecular Weight | 416.3 g/mol |
| IUPAC Name | 5-fluoro-1-(4-methylphenyl)sulfonyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-b]pyridine |
| Standard InChI | InChI=1S/C20H22BFN2O4S/c1-13-6-8-15(9-7-13)29(25,26)24-12-17(16-10-14(22)11-23-18(16)24)21-27-19(2,3)20(4,5)28-21/h6-12H,1-5H3 |
| Standard InChI Key | NBTQILYOTKPKRZ-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CN(C3=C2C=C(C=N3)F)S(=O)(=O)C4=CC=C(C=C4)C |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CN(C3=C2C=C(C=N3)F)S(=O)(=O)C4=CC=C(C=C4)C |
Introduction
5-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-pyrrolo[2,3-b]pyridine is a complex organic compound that combines elements of pyrrolopyridine with a boronic acid pinacol ester moiety. This compound is of interest in organic synthesis, particularly in the context of cross-coupling reactions due to its boronic ester functionality.
Synthesis and Applications
The synthesis of such compounds typically involves the use of boronic acids or their esters in cross-coupling reactions, such as the Suzuki-Miyaura reaction. This reaction is widely used for forming carbon-carbon bonds between unsaturated organic compounds.
Synthesis Overview
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Starting Materials: The synthesis often begins with a halogenated pyrrolopyridine derivative.
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Boronic Ester Formation: The halogen is replaced by a boronic acid or its ester, such as the pinacol ester, using a palladium catalyst and a boron source like bis(pinacolato)diboron.
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Cross-Coupling Reactions: The resulting boronic ester can then be used in Suzuki-Miyaura reactions to couple with other aryl or vinyl halides.
Applications
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Pharmaceuticals: Compounds like these are often explored for their potential biological activities, including kinase inhibition, as seen with related pyrrolopyridines .
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Materials Science: The ability to form complex molecules through cross-coupling reactions makes these compounds useful in materials synthesis.
Stability and Safety
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Chemical Stability: Generally stable under normal conditions but may degrade upon exposure to moisture or high temperatures.
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Safety Precautions: Handle with care, avoiding skin contact and inhalation of dust.
Spectroscopic Data
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NMR and IR Spectroscopy: Useful for structural confirmation and identification of functional groups.
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Mass Spectrometry: Provides molecular weight and fragmentation patterns.
Research Findings and Future Directions
Research on pyrrolopyridines and their derivatives has shown a wide range of biological activities and synthetic applications. The incorporation of a boronic ester group enhances the compound's utility in organic synthesis, particularly in cross-coupling reactions.
Biological Activities
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Kinase Inhibition: Some pyrrolopyridines have been investigated as inhibitors of kinases, which are enzymes involved in signaling pathways .
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Other Activities: Further research may uncover additional biological activities, such as antimicrobial or anticancer properties.
Synthetic Challenges
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Selectivity: Achieving high regioselectivity in the synthesis of these compounds can be challenging.
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Yield Optimization: Improving reaction yields and conditions is an ongoing area of research.
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